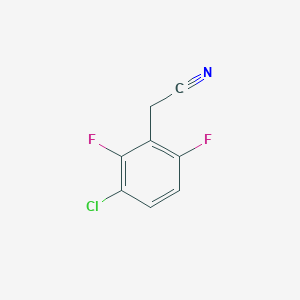

3-Chloro-2,6-difluorophenylacetonitrile

Description

Properties

IUPAC Name |

2-(3-chloro-2,6-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGMFXRCXFGDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378566 | |

| Record name | 3-Chloro-2,6-difluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-55-4 | |

| Record name | 3-Chloro-2,6-difluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,6-difluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-55-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2,6-difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Chloro-2,6-difluorophenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic route from commercially available starting materials, providing in-depth experimental protocols and expected yields for each step.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved in a three-step sequence starting from 2,6-difluorotoluene. The pathway involves:

-

Electrophilic Aromatic Chlorination: Introduction of a chlorine atom onto the aromatic ring of 2,6-difluorotoluene to yield 3-chloro-2,6-difluorotoluene.

-

Benzylic Bromination: Selective radical bromination of the methyl group of 3-chloro-2,6-difluorotoluene to form 3-chloro-2,6-difluorobenzyl bromide.

-

Nucleophilic Cyanation: Conversion of the benzyl bromide to the final product, this compound, via a nucleophilic substitution reaction with a cyanide salt.

The overall synthetic scheme is presented below:

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis. The yields are based on reported procedures for analogous substrates and represent expected values under optimized conditions.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Electrophilic Chlorination | 2,6-Difluorotoluene | 3-Chloro-2,6-difluorotoluene | Cl₂, FeCl₃ | Dichloromethane | 25 | 4-6 | ~85 |

| 2 | Benzylic Bromination | 3-Chloro-2,6-difluorotoluene | 3-Chloro-2,6-difluorobenzyl bromide | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon tetrachloride | 77 (reflux) | 2-4 | ~80-90 |

| 3 | Cyanation | 3-Chloro-2,6-difluorobenzyl bromide | This compound | Sodium Cyanide (NaCN) | Dimethyl sulfoxide (DMSO) | 25-40 | 1-2 | >90 |

Experimental Protocols

Step 1: Synthesis of 3-Chloro-2,6-difluorotoluene

Principle: This reaction proceeds via an electrophilic aromatic substitution where chlorine, activated by a Lewis acid catalyst (FeCl₃), substitutes a hydrogen atom on the benzene ring of 2,6-difluorotoluene. The fluorine atoms are deactivating and ortho-, para-directing. Due to steric hindrance at the positions ortho to the fluorine atoms, chlorination is directed to the para position relative to one of the fluorine atoms, yielding the desired 3-chloro-2,6-difluorotoluene.

Experimental Workflow:

Procedure:

-

To a stirred solution of 2,6-difluorotoluene (1.0 eq) in dry dichloromethane, add anhydrous iron(III) chloride (0.05 eq) under a nitrogen atmosphere.

-

Cool the mixture in an ice bath and slowly bubble chlorine gas (1.1 eq) through the solution.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to afford 3-chloro-2,6-difluorotoluene as a colorless liquid.

Step 2: Synthesis of 3-Chloro-2,6-difluorobenzyl bromide

Principle: This reaction is a free-radical halogenation at the benzylic position. N-Bromosuccinimide (NBS) serves as a source of bromine radicals, and Azobisisobutyronitrile (AIBN) acts as a radical initiator. The reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Experimental Workflow:

Procedure:

-

A mixture of 3-chloro-2,6-difluorotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq) in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 3-chloro-2,6-difluorobenzyl bromide, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

Principle: This is a nucleophilic substitution reaction (SN2) where the cyanide ion from sodium cyanide displaces the bromide from 3-chloro-2,6-difluorobenzyl bromide. A polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the reaction.

Experimental Workflow:

Procedure:

-

In a round-bottom flask, sodium cyanide (1.2 eq) is dissolved in dimethyl sulfoxide (DMSO).[1]

-

To this stirred solution, a solution of 3-chloro-2,6-difluorobenzyl bromide (1.0 eq) in a small amount of DMSO is added dropwise at room temperature. A slight exotherm may be observed.

-

The reaction mixture is stirred at room temperature or slightly warmed (e.g., 40°C) for 1-2 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-2,6-difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chloro-2,6-difluorophenylacetonitrile, identified by the CAS number 261762-55-4, is a halogenated aromatic nitrile.[1] Its structural features, including the chloro and fluoro substituents on the phenyl ring, make it a compound of interest in synthetic chemistry and as a potential building block in the development of novel pharmaceutical agents and agrochemicals. The presence of multiple halogen atoms can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, properties that are critical in drug design. This document provides a detailed overview of its known physicochemical properties, drawing from available chemical databases and literature.

Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(3-chloro-2,6-difluorophenyl)acetonitrile | [2] |

| CAS Number | 261762-55-4 | [1] |

| Molecular Formula | C₈H₄ClF₂N | [2][3] |

| Molecular Weight | 187.57 g/mol | [2] |

| Monoisotopic Mass | 187.00003 Da | [3] |

| Canonical SMILES | C1=CC(=C(C(=C1F)CC#N)F)Cl | [3] |

| InChI | InChI=1S/C8H4ClF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2 | [2][3] |

| InChIKey | NGGMFXRCXFGDMP-UHFFFAOYSA-N | [2][3] |

| Predicted XlogP | 2.4 | [3] |

| Physical State | Solid (Assumed based on similar structures) | N/A |

| Solubility | Immiscible with water (Predicted based on structure and XlogP) | [4] |

Experimental Protocols and Methodologies

Detailed, peer-reviewed experimental protocols for the specific synthesis and analysis of this compound are not extensively documented in the provided search results. However, the synthesis of related fluorinated benzonitriles and phenylacetonitriles often follows established synthetic routes. A generalized workflow for the synthesis and subsequent characterization is presented below.

General Synthetic Workflow

The synthesis of a target compound like this compound typically involves the reaction of appropriate precursors, followed by extraction and purification to isolate the final product. The diagram below illustrates a conceptual workflow.

Caption: A generalized workflow for chemical synthesis.

Physicochemical Characterization Workflow

Once synthesized and purified, the compound undergoes a series of analytical tests to confirm its identity and determine its physicochemical properties.

Caption: Workflow for analytical characterization.

Reactivity and Stability

While specific stability data for this compound is not available, general chemical principles suggest the following:

-

Stability: The compound is expected to be stable under normal laboratory conditions, stored in a tightly sealed container in a dry, well-ventilated place.[5]

-

Reactivity: The nitrile group (-C≡N) can undergo hydrolysis to form a carboxylic acid or reduction to form an amine. The aromatic ring can participate in further substitution reactions, though the existing electron-withdrawing halogen substituents may deactivate the ring towards electrophilic substitution.

-

Incompatible Materials: Avoid strong reducing agents, acids, bases, and oxidizing agents.[5]

-

Hazardous Decomposition: Hazardous decomposition products upon combustion may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide, and hydrogen halide gases.[5]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 261762-55-4) is not available in the searched resources. Therefore, it must be handled with the care accorded to a substance of unknown toxicity. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[6]

-

Engineering Controls: Use only under a chemical fume hood to avoid inhalation of any dust or vapors.[5] Ensure adequate ventilation.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[5] Keep away from heat, sparks, and open flames.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] Store locked up.[5][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Chemical waste is generally classified as hazardous.[5]

References

An In-depth Technical Guide to 3-Chloro-2,6-difluorophenylacetonitrile for Researchers and Drug Development Professionals

CAS Number: 261762-55-4

Chemical Structure:

This guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical research and drug development. It details the compound's chemical properties, a detailed experimental protocol for its synthesis, and its applications in the synthesis of bioactive molecules, particularly kinase inhibitors.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₈H₄ClF₂N |

| Molecular Weight | 187.58 g/mol |

| CAS Number | 261762-55-4[1] |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| SMILES | C1=CC(=C(C(=C1F)CC#N)F)Cl |

Experimental Protocols

A robust and reproducible experimental protocol for the synthesis of this compound is crucial for its application in research and development. The following protocol is a generalized method based on the well-established nucleophilic substitution of a benzyl halide with a cyanide salt.

Synthesis of this compound from 3-Chloro-2,6-difluorobenzyl Bromide

Materials:

-

3-Chloro-2,6-difluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Chloro-2,6-difluorobenzyl bromide (1.0 equivalent) in a suitable solvent such as DMSO or ethanol.

-

Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 to 1.5 equivalents) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to the presence of multiple reactive sites that allow for further molecular elaboration. The chloro and fluoro substituents on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Role as a Pharmaceutical Intermediate:

The nitrile group in this compound is a versatile functional group that can be converted into various other functionalities such as amines, carboxylic acids, and amides, which are common moieties in drug molecules. The substituted phenyl ring provides a scaffold for the synthesis of a diverse range of compounds.

Potential in Kinase Inhibitor Synthesis:

Mandatory Visualizations

Synthesis Pathway of this compound

Logical Workflow for Application in Drug Discovery

References

An In-Depth Technical Guide on 3-Chloro-2,6-difluorophenylacetonitrile: Current Understanding and Future Directions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, publicly available scientific literature does not contain specific details regarding the biological mechanism of action of 3-Chloro-2,6-difluorophenylacetonitrile. This document summarizes the available chemical and physical data and provides a framework for potential future investigation into its biological activities. The compound is primarily documented as a chemical intermediate in synthesis processes.

Chemical and Physical Properties

This compound is a halogenated aromatic nitrile. Its chemical structure and properties are summarized below. This information is crucial for its handling, characterization, and use in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H4ClF2N | PubChem[1] |

| Molecular Weight | 187.57 g/mol | CymitQuimica[2] |

| IUPAC Name | 2-(3-chloro-2,6-difluorophenyl)acetonitrile | PubChem[1] |

| CAS Number | Not explicitly found for this specific isomer combination in searches. | |

| Canonical SMILES | C1=CC(=C(C(=C1F)CC#N)F)Cl | PubChem[1] |

| InChI Key | NGGMFXRCXFGDMP-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 186.99948 Da | PubChem[1] |

| Predicted XLogP3 | 2.4 | PubChem[1] |

| Physical Description | Likely a solid at room temperature, based on related compounds. |

Synthesis and Potential Applications

Based on available literature, this compound and related structures are typically synthesized through multi-step organic reactions. While specific synthesis protocols for this exact molecule were not found, similar compounds are created via nucleophilic substitution or other standard aromatic chemistry techniques.

Given its structure, this compound is likely a valuable intermediate in the synthesis of more complex molecules, potentially including:

-

Pharmaceuticals: The phenylacetonitrile scaffold is present in various biologically active molecules. The specific halogenation pattern of this compound could be leveraged to fine-tune the electronic and steric properties of a final drug candidate.

-

Agrochemicals: Similar halogenated aromatic compounds are used in the development of pesticides and herbicides.

-

Materials Science: The nitrile group can be a useful functional handle for polymerization or for creating liquid crystals and other advanced materials.

Postulated Biological Activity and Mechanism of Action (Hypothetical)

While no specific biological activity has been reported for this compound, we can hypothesize potential areas of investigation based on its chemical structure. The presence of a phenylacetonitrile core and specific halogen substitutions suggests several possibilities that would require experimental validation.

Potential as an Enzyme Inhibitor

Many small molecules with similar structures act as inhibitors of various enzymes. The nitrile group could potentially interact with active site residues, while the halogenated phenyl ring could provide specificity through hydrophobic and halogen-bonding interactions.

Potential as an Ion Channel Modulator

The lipophilic nature of the halogenated aromatic ring could facilitate its interaction with the lipid membranes of cells, potentially allowing it to modulate the function of ion channels.

Proposed Experimental Workflow for Elucidation of Mechanism of Action

To investigate the potential biological activity of this compound, a systematic experimental approach would be required. The following workflow outlines a potential strategy.

References

Uncharted Territory: The Biological Activity of 3-Chloro-2,6-difluorophenylacetonitrile Remains Undefined

An extensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 3-Chloro-2,6-difluorophenylacetonitrile. Despite its availability as a chemical reagent, no peer-reviewed studies detailing its pharmacological, toxicological, or any other biological effects have been published to date.

Currently, this compound is primarily documented as a chemical intermediate. It serves as a building block in the synthesis of other, more complex molecules that are investigated for potential use as agricultural chemicals or pharmaceuticals. However, the intrinsic biological activity of the core molecule itself has not been a subject of published research.

Chemical databases, such as PubChem, provide physicochemical properties of the compound but explicitly state the absence of literature data on its biological activities. This lack of information prevents the creation of a detailed technical guide as requested, which would necessitate quantitative data, experimental protocols, and an understanding of its mechanism of action.

While direct data is absent, the chemical structure of this compound, featuring a halogenated phenyl ring and a nitrile group, is found in various biologically active molecules. For instance, research on dichlorophenylacrylonitriles, which can be synthesized from dichlorophenylacetonitrile precursors, has indicated potential cytotoxic effects against breast cancer cell lines. However, it is crucial to emphasize that these findings are not directly transferable to this compound, as minor structural changes can lead to vastly different biological outcomes.

The presence of the reactive nitrile group and the halogenated aromatic structure suggests that the compound could be a candidate for further investigation in drug discovery and medicinal chemistry. These features offer potential sites for chemical modification to create novel compounds with desired biological properties.

Until dedicated research is conducted and published, any discussion of the potential biological activity of this compound would be purely speculative. Therefore, a comprehensive technical guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be provided at this time. The scientific community awaits foundational research to elucidate the role, if any, that this compound may play in biological systems.

3-Chloro-2,6-difluorophenylacetonitrile literature review and background

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,6-difluorophenylacetonitrile is a halogenated aromatic nitrile that holds significance as a potential intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern offers a unique scaffold for the development of novel compounds. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, plausible synthetic routes, and the characterization data of related compounds. Due to the limited publicly available experimental data for this specific molecule, this review also details established protocols for the synthesis of key precursors and analogous structures to provide a foundational understanding for researchers.

Chemical and Physical Properties

Currently, there is a notable absence of experimentally determined physical and spectral data for this compound in peer-reviewed literature. The information available is primarily computational.

Table 1: Chemical and Predicted Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 261762-55-4 | Vendor Data |

| Molecular Formula | C₈H₄ClF₂N | Calculated |

| Molecular Weight | 187.58 g/mol | Calculated |

| IUPAC Name | 2-(3-Chloro-2,6-difluorophenyl)acetonitrile | IUPAC |

| Synonyms | 3-Chloro-2,6-difluorobenzyl cyanide | Common |

| Predicted XlogP | 2.4 | PubChem[1] |

Table 2: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 188.00731 | 128.5 |

| [M+Na]⁺ | 209.98925 | 141.8 |

| [M-H]⁻ | 185.99275 | 130.1 |

| [M+NH₄]⁺ | 205.03385 | 147.8 |

| [M+K]⁺ | 225.96319 | 136.6 |

CCS: Collision Cross Section

Plausible Synthetic Pathways

Caption: Plausible synthetic pathway for this compound.

Synthesis of Key Intermediates: Benzyl Halides

The critical step in the proposed synthesis is the formation of a 3-chloro-2,6-difluorobenzyl halide from the corresponding toluene. Standard free-radical halogenation methods are applicable here.

Experimental Protocol: Synthesis of 2,6-Difluorobenzyl Bromide (Analogous Protocol) [2]

This protocol for a structurally similar compound can be adapted for the synthesis of 3-chloro-2,6-difluorobenzyl bromide.

-

Materials:

-

2,6-Difluorotoluene

-

Hydrobromic acid (40% mass fraction)

-

Hydrogen peroxide (30% mass fraction)

-

Dichloromethane (or another suitable organic solvent)

-

Saturated sodium sulfite solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2,6-difluorotoluene (1.0 eq), hydrobromic acid (1.5 eq), and dichloromethane.

-

Under illumination (e.g., with a tungsten lamp), heat the mixture to reflux.

-

Slowly add hydrogen peroxide (2.0 eq) dropwise. The rate of addition should be controlled to maintain a steady reaction.

-

After the addition is complete, continue refluxing for 10 hours, monitoring the reaction progress by Gas Chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium sulfite solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain 2,6-difluorobenzyl bromide.

-

Cyanation of Benzyl Halides

The conversion of a benzyl halide to a phenylacetonitrile is a standard nucleophilic substitution reaction.[3][4]

Experimental Protocol: General Cyanation of a Benzyl Halide [4]

-

Materials:

-

Benzyl halide (e.g., 3-chloro-2,6-difluorobenzyl bromide)

-

Sodium cyanide or potassium cyanide (1.0 - 1.2 eq)

-

Ethanol (solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the benzyl halide in ethanol.

-

Add a solution of sodium or potassium cyanide in ethanol.

-

Heat the mixture under reflux until the reaction is complete (monitor by TLC or GC). The presence of water should be minimized to avoid the formation of benzyl alcohol as a byproduct.[4]

-

After cooling, filter off any inorganic salts.

-

Remove the ethanol under reduced pressure.

-

The resulting crude phenylacetonitrile can be purified by distillation or chromatography.

-

Caption: General experimental workflow for the cyanation of a benzyl halide.

Background and Applications in Drug Discovery

Halogenated organic molecules, particularly those containing chlorine and fluorine, are of significant interest in medicinal chemistry.[5] The presence of these halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Phenylacetonitrile derivatives serve as versatile building blocks in the synthesis of a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), antihistamines, and central nervous system agents.

While specific biological activities or signaling pathway involvements for this compound have not been reported, its structural motifs are present in various biologically active compounds. The 2,6-difluoro substitution pattern is known to influence the conformation of the phenyl ring, which can be crucial for receptor binding. The chloro substituent provides an additional site for potential modification or can contribute to the overall electronic properties of the molecule.

The primary foreseeable application of this compound is as an intermediate in the synthesis of more complex molecules for screening in drug discovery programs. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical transformations.

Conclusion

This compound is a compound with potential utility in pharmaceutical and chemical research. Although detailed experimental data for this specific molecule is scarce in the public domain, this guide provides a robust framework for its synthesis based on well-established chemical principles and protocols for analogous compounds. The provided synthetic pathways and experimental considerations offer a starting point for researchers aiming to prepare and utilize this compound in their work. Further research is warranted to fully characterize its physical and chemical properties and to explore its potential applications in the development of novel bioactive molecules.

References

- 1. PubChemLite - this compound (C8H4ClF2N) [pubchemlite.lcsb.uni.lu]

- 2. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-2,6-difluorophenylacetonitrile

An Examination of a Niche Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-difluorophenylacetonitrile, with the Chemical Abstracts Service (CAS) number 261762-55-4, is a halogenated aromatic nitrile.[1] Its structure is characterized by a phenylacetonitrile core with chlorine and two fluorine substituents on the benzene ring. While the field of fluorinated organic compounds is rich with molecules of significant pharmaceutical and agrochemical importance, publicly available information on this specific isomer is notably scarce. This guide aims to provide a comprehensive overview of the existing technical data for this compound, while also drawing a clear distinction from its more extensively documented isomer, 3-chloro-2,6-difluorobenzonitrile. Due to the limited published research on the target compound, this document will also discuss the history and synthesis of its benzonitrile counterpart to provide broader context within this chemical class.

Discovery and History

The discovery and historical development of this compound are not well-documented in publicly accessible scientific literature or patent databases. Its CAS number, 261762-55-4, points to its registration as a distinct chemical entity, but the initial synthesis or discovery remains elusive.

In contrast, the related compound, 3-chloro-2,6-difluorobenzonitrile (CAS 86225-73-2), emerged in the early 1980s as a key intermediate in the synthesis of 2,6-difluorobenzonitrile.[2] Patents from this era highlight the importance of 2,6-difluorobenzonitrile as a precursor to various agricultural chemicals and pharmaceuticals.[2] Given the structural similarity, it is plausible that this compound was synthesized in the course of research into fluorinated phenylacetic acid derivatives or as part of exploratory chemistry in the agrochemical or pharmaceutical sectors. However, without direct citations, its specific origins remain speculative.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄ClF₂N | [3] |

| Molecular Weight | 187.57 g/mol | [4] |

| Predicted XlogP | 2.4 | [3] |

| Predicted Hydrogen Bond Donor Count | 0 | [3] |

| Predicted Hydrogen Bond Acceptor Count | 1 | [3] |

| Predicted Rotatable Bond Count | 1 | [3] |

| Predicted Exact Mass | 186.999482 | [3] |

| Predicted Monoisotopic Mass | 186.999482 | [3] |

| Predicted Topological Polar Surface Area | 23.8 Ų | [3] |

| Predicted Heavy Atom Count | 12 | [3] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not available in the current body of scientific literature.

However, a general synthetic approach to phenylacetonitriles often involves the cyanation of a corresponding benzyl halide. A plausible, though unconfirmed, synthetic route could therefore be the reaction of 3-chloro-2,6-difluorobenzyl bromide or chloride with a cyanide salt, such as sodium or potassium cyanide.

For illustrative purposes, the documented synthesis of the related intermediate, 3-chloro-2,6-difluorobenzonitrile , is presented below, as described in European Patent EP0073372A1.[2] This is a multi-step process starting from 2,3,6-trichlorobenzonitrile.

Example Experimental Protocol: Synthesis of 3-Chloro-2,6-difluorobenzonitrile[2]

Step 1: Fluorination of 2,3,6-trichlorobenzonitrile

-

Reactants: 2,3,6-trichlorobenzonitrile (20.6 g), potassium fluoride (13.9 g), N-methyl-2-pyrrolidone (100 g).

-

Procedure: A solution of 2,3,6-trichlorobenzonitrile in N-methyl-2-pyrrolidone is prepared. Potassium fluoride is added to this solution. The reaction mixture is heated to 190°C and stirred for 4 hours. After cooling, the mixture is filtered to remove potassium fluoride and potassium chloride. Water is added to the filtrate to induce phase separation. The organic phase is then distilled to yield 3-chloro-2,6-difluorobenzonitrile.

-

Reported Yield: 95%

-

Boiling Point: 95°C at 11 mmHg

Step 2: Reduction to 2,6-difluorobenzonitrile

The patent further describes the reduction of 3-chloro-2,6-difluorobenzonitrile to 2,6-difluorobenzonitrile using hydrogen gas in the presence of a palladium-carbon catalyst.

The following diagram illustrates the general workflow for the synthesis of 2,6-difluorobenzonitrile, where 3-chloro-2,6-difluorobenzonitrile is a key intermediate.

Applications and Biological Relevance

There are no specific, documented applications of this compound in drug development or agrochemicals. Its potential utility would likely be as a building block in organic synthesis. The presence of reactive sites—the nitrile group and the halogenated benzene ring—allows for a variety of chemical transformations.

The broader class of fluorinated phenylacetonitriles and their derivatives are known to be intermediates in the synthesis of compounds with a range of biological activities. For instance, related structures can be found in the backbones of non-steroidal anti-inflammatory drugs (NSAIDs) and certain classes of pesticides. However, without direct evidence, any proposed biological relevance for derivatives of this compound would be purely speculative. Consequently, there are no known signaling pathways associated with this compound or its immediate derivatives.

Conclusion

This compound remains a compound with a limited public profile. While its existence is confirmed, a thorough understanding of its discovery, history, and applications is hindered by a lack of published research. The available data is largely predictive, and detailed experimental protocols for its synthesis and characterization are not available. It is crucial for researchers to distinguish it from its more well-documented isomer, 3-chloro-2,6-difluorobenzonitrile, which has a clearer history as an intermediate in the agrochemical industry. Further research and publication are necessary to fully elucidate the chemical and biological significance of this compound.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-Chloro-2,6-difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,6-difluorophenylacetonitrile is a substituted aromatic nitrile that holds potential as a scaffold in medicinal chemistry due to its unique electronic and structural properties conferred by the halogen substituents. This technical guide provides a comprehensive overview of the known structural analogs and derivatives of this core molecule. It details synthetic strategies for creating derivatives, presents available quantitative biological activity data, and outlines experimental protocols for key reactions. The guide also visualizes synthetic pathways and logical relationships to aid in the design and development of novel compounds for therapeutic applications. While specific data for derivatives of this compound is limited in publicly available literature, this guide draws upon information from closely related halogenated and fluorinated phenylacetonitrile analogs to provide a foundational understanding for researchers in the field.

Introduction

The phenylacetonitrile scaffold is a versatile building block in organic synthesis and is a recurring motif in a variety of biologically active compounds. The introduction of halogen atoms, particularly fluorine and chlorine, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of this compound, with two ortho-fluorine atoms and a meta-chloro atom, presents a unique electronic environment that can influence its reactivity and interaction with biomolecules. This guide explores the synthesis of structural analogs and derivatives by modifying both the aromatic ring and the acetonitrile functional group, and summarizes the reported biological activities of related compounds.

Synthetic Strategies and Derivatives

The chemical reactivity of this compound allows for the synthesis of a diverse range of derivatives. Key reaction sites include the aromatic ring, the benzylic position (α-carbon), and the nitrile group.

Reactions at the Benzylic Position (α-Carbon)

The α-protons of phenylacetonitriles are acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles.

-

Alkylation: Introduction of alkyl groups at the α-carbon can be achieved via phase-transfer catalysis.

-

Condensation Reactions: The active methylene group can participate in condensation reactions, such as the Knoevenagel condensation with aldehydes or ketones, to yield α,β-unsaturated nitrile derivatives (phenylacrylonitriles).

Transformations of the Nitrile Group

The nitrile functionality is a versatile precursor to several other important functional groups.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a primary amide or a carboxylic acid.

-

Reduction: Reduction of the nitrile group can lead to the formation of a primary amine.

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions with various reagents to form heterocyclic compounds, such as thiazoles or triazoles.

Reactions on the Aromatic Ring

The existing halogen substituents direct further electrophilic aromatic substitution, although the ring is deactivated. Nucleophilic aromatic substitution (SNA_r) of one of the fluorine atoms may also be possible under specific conditions.

Biological Activities of Related Compounds

While specific biological data for derivatives of this compound are not widely reported, studies on structurally similar halogenated and fluorinated phenylacetonitriles and their derivatives have revealed a range of biological activities.

Antimicrobial Activity

Halogenated compounds are known to exhibit significant antimicrobial properties. Methoxy-substituted phenylacrylonitrile derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1]

Cytotoxic and Anticancer Activity

The presence of fluorine atoms in organic molecules has been shown to enhance their cytotoxic potential against cancer cell lines.[2][3] For instance, certain fluorinated isatin derivatives have been investigated as potential anticancer agents.[4] Structure-activity relationship (SAR) studies on fluoroquinolones have also highlighted the contribution of fluorine to their anticancer effects.[5]

Quantitative Data

The following table summarizes the antimicrobial activity of methoxy-substituted phenylacrylonitrile derivatives, which serve as representative examples of the type of quantitative data that can be generated for analogs of this compound.

| Compound | Organism | MIC (mg/mL)[1] | MBC (mg/mL)[1] |

| 2a | Escherichia coli | 2.5 | 5 |

| Pseudomonas aeruginosa | 5 | 10 | |

| Staphylococcus aureus | 6.25 | 12.5 | |

| Bacillus cereus | 12.5 | 12.5 | |

| 2b | Escherichia coli | 12.5 | 25 |

| Pseudomonas aeruginosa | 12.5 | 25 | |

| Staphylococcus aureus | 12.5 | 25 | |

| Bacillus cereus | 12.5 | 12.5 | |

| 2c | Escherichia coli | 5 | 10 |

| Pseudomonas aeruginosa | 12.5 | 25 | |

| Staphylococcus aureus | 6.25 | 12.5 | |

| Bacillus cereus | 12.5 | 12.5 |

Experimental Protocols

The following are detailed experimental protocols for key reactions that can be adapted for the synthesis of derivatives of this compound.

Protocol 1: Knoevenagel Condensation for the Synthesis of Phenylacrylonitrile Derivatives

This protocol is adapted from the synthesis of methoxy-substituted phenylacrylonitrile derivatives.[1]

Materials:

-

Substituted phenylacetonitrile (1.0 eq)

-

Aromatic aldehyde (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

Dissolve the substituted phenylacetonitrile and the aromatic aldehyde in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure phenylacrylonitrile derivative.

-

Characterize the product using FT-IR, NMR, and mass spectrometry.

Protocol 2: Synthesis of Thiazole Derivatives from α-Haloketones

This protocol describes a general method for the synthesis of thiazoles, which can be adapted using a derivative of this compound as a starting material.[2]

Materials:

-

α-Haloketone derivative (1.0 eq)

-

Thioamide or thiourea (1.0 eq)

-

Ethanol or DMF (solvent)

Procedure:

-

Dissolve the α-haloketone and the thioamide/thiourea in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask.

-

Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

If a precipitate forms, collect it by filtration, wash with water, and dry.

-

If no precipitate forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Characterize the final thiazole derivative by spectroscopic methods.

Visualizations

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships relevant to the derivatives of this compound.

Caption: Synthetic pathway for phenylacrylonitrile derivatives via Knoevenagel condensation.

Caption: Potential transformations of the nitrile group.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. The synthetic routes and biological activities of related halogenated and fluorinated phenylacetonitriles outlined in this guide provide a solid foundation for initiating research in this area. Future work should focus on the systematic synthesis and biological evaluation of a library of derivatives of the core molecule. Quantitative structure-activity relationship (QSAR) studies on such a library would be invaluable for identifying the key structural features that govern their biological activity and for the rational design of more potent and selective compounds. Further investigation into the mechanisms of action of active derivatives will be crucial for their development as potential drug candidates. The exploration of this chemical space holds significant promise for the discovery of novel antimicrobial and anticancer agents.

References

- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Biological Evaluation of Novel Bufalin Derivatives [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of 3-Chloro-2,6-difluorophenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Chloro-2,6-difluorophenylacetonitrile (CAS No. 261762-55-4). Due to the limited availability of public experimental data for this specific molecule, this document presents predicted spectroscopic values obtained from computational models, alongside standardized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

Chemical Structure and Properties

-

IUPAC Name: 2-(3-Chloro-2,6-difluorophenyl)acetonitrile

-

Molecular Formula: C₈H₄ClF₂N

-

Molecular Weight: 187.57 g/mol

-

CAS Number: 261762-55-4

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational algorithms and should be considered as estimates. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | m | 1H | Ar-H |

| ~ 7.1 - 7.3 | m | 1H | Ar-H |

| ~ 4.0 | s | 2H | -CH₂ -CN |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 (dd) | C -F |

| ~ 157 (dd) | C -F |

| ~ 132 (m) | Ar-C H |

| ~ 125 (m) | Ar-C -Cl |

| ~ 117 | -C N |

| ~ 115 (m) | Ar-C H |

| ~ 110 (dd) | Ar-C -CH₂ |

| ~ 18 | -C H₂-CN |

Predicted in CDCl₃ at 100 MHz. 'd' denotes doublet, 'm' denotes multiplet due to C-F coupling.

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3100 | Weak | Aromatic C-H stretch |

| ~ 2930 - 2960 | Weak | Aliphatic C-H stretch (-CH₂) |

| ~ 2250 - 2260 | Medium | C≡N (nitrile) stretch |

| ~ 1600 - 1620 | Medium | Aromatic C=C stretch |

| ~ 1200 - 1300 | Strong | C-F stretch |

| ~ 750 - 850 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

The following data is based on predicted values for various adducts.[1]

| Adduct | m/z |

| [M+H]⁺ | 188.00731 |

| [M+Na]⁺ | 209.98925 |

| [M-H]⁻ | 185.99275 |

| [M]⁺ | 186.99948 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled (zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the neat sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Collect a background spectrum of the clean ATR crystal before analyzing the sample. The software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: ESI positive and/or negative.

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow for maximum signal intensity.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M]⁻) and common adducts ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a potential synthetic route for this compound and the subsequent analytical workflow for its characterization.

Caption: Proposed synthesis and analytical workflow for this compound.

References

Technical Whitepaper: Preliminary In Vitro Studies of Phenylacetonitrile Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for preliminary in vitro studies involving the specific compound 3-Chloro-2,6-difluorophenylacetonitrile did not yield any direct experimental data. The following guide is therefore based on published in vitro studies of structurally related phenylacetonitrile and phenylacrylonitrile derivatives to provide an overview of the potential screening and evaluation methodologies for this class of compounds.

Introduction

Phenylacetonitrile and its derivatives represent a class of organic compounds that have garnered interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. While direct in vitro studies on this compound are not publicly available, research on analogous structures, particularly substituted phenylacrylonitriles, has revealed promising cytotoxic and antimicrobial activities. This whitepaper will synthesize the available data on these related compounds to present a comprehensive overview of their in vitro evaluation, including experimental protocols and quantitative findings.

In Vitro Anticancer Activity of Phenylacetonitrile Derivatives

Several studies have investigated the anticancer potential of phenylacetonitrile derivatives against various cancer cell lines. The primary mechanism of action for some of these derivatives appears to be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for various phenylacetonitrile derivatives from the available literature.

Table 1: Growth Inhibition (GI₅₀) of Dichlorophenylacrylonitrile Derivatives against MCF-7 Breast Cancer Cells [1]

| Compound | Structure | GI₅₀ (µM) | Selectivity for MCF-7 |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5) | Derivative of 3,4-dichlorophenylacetonitrile | 0.56 ± 0.03 | High |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6) | Derivative of 3,4-dichlorophenylacetonitrile | 0.127 ± 0.04 | 260-fold |

| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (35) | Derivative of 3,4-dichlorophenylacetonitrile | 0.030 ± 0.014 | Not Specified |

| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (38) | Derivative of 3,4-dichlorophenylacetonitrile | 0.034 ± 0.01 | Not Specified |

Table 2: Cytotoxic Activity (IC₅₀) of Methoxy-Substituted Aryl Acrylonitrile Derivatives [2]

| Compound | Cell Line | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) |

| Compound 2a | MCF-7 | 131 | 44 |

| Compound 2b | MCF-7 | >1000 | >1000 |

| Compound 2c | MCF-7 | >1000 | >1000 |

| Compound 2a | A549 | >1000 | >1000 |

| Compound 2b | A549 | >1000 | >1000 |

| Compound 2c | A549 | >1000 | >1000 |

Table 3: Inhibitory Activity of a 2-Phenylacrylonitrile Derivative [3]

| Compound | Cell Line | IC₅₀ (nM) |

| Compound 1g2a | HCT116 | 5.9 |

| Compound 1g2a | BEL-7402 | 7.8 |

Experimental Protocols

This protocol describes a general method for the synthesis of 2-phenylacrylonitrile derivatives.

-

Dissolution: Dissolve the starting phenylacetonitrile (e.g., 3,4-dichloro- or 2,6-dichlorophenylacetonitrile) and an appropriate aldehyde in a suitable solvent such as ethanol.

-

Condensation Reaction: Add a base (e.g., 20% NaOH) dropwise to the solution at a controlled temperature to initiate the Knoevenagel condensation.

-

Reaction Monitoring: Stir the reaction mixture for a specified time (e.g., 30 minutes) and monitor the progress by techniques like Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: Upon completion, cool the reaction mixture to allow the product to precipitate.

-

Purification: Filter the precipitate, wash it with water, and dry it at room temperature. Further purification can be achieved by recrystallization or column chromatography.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed human cancer cells (e.g., HCT116, BEL-7402, MCF-7) in 96-well plates at a specific density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized phenylacetonitrile derivatives and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the general workflow for the synthesis and in vitro screening of phenylacetonitrile derivatives and a proposed mechanism of action for cytotoxic analogs.

References

- 1. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Toxicological Landscape of 3-Chloro-2,6-difluorophenylacetonitrile: A Guide for Researchers

For Immediate Release

Shanghai, China – December 28, 2025 – Researchers, scientists, and drug development professionals handling 3-Chloro-2,6-difluorophenylacetonitrile now have a consolidated, albeit limited, technical guide on its safety and toxicity profile. This document summarizes the currently available public information and provides context based on structurally related compounds.

Disclaimer: Detailed toxicological studies, including quantitative data (e.g., LD50 values), specific genotoxicity, carcinogenicity, and reproductive toxicity assessments for this compound, are not publicly available at this time. The following information is extrapolated from data on similar chemical structures and should be interpreted with caution. All handling and experimental procedures should be conducted with the utmost care, adhering to established safety protocols for handling potentially hazardous materials.

Hazard Identification and Classification

Based on information for structurally similar compounds, this compound is anticipated to be classified as harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation.

Table 1: GHS Hazard Statements for Structurally Similar Phenylacetonitrile and Benzonitrile Derivatives

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed |

| Acute Toxicity, Dermal | Harmful in contact with skin |

| Acute Toxicity, Inhalation | Harmful if inhaled |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

This table is a qualitative summary based on related compounds and does not represent experimentally determined classifications for this compound.

Potential Toxicological Profile

Due to the lack of specific data, the toxicological profile is inferred from related halogenated acetonitriles and benzonitriles.

Acute Toxicity

No specific LD50 values for this compound have been identified in the public domain. Phenylacetonitrile, a related compound, is known to be toxic by ingestion, inhalation, and skin absorption.

Genotoxicity

Studies on halogenated acetonitriles, a class of compounds to which this compound belongs, have shown mixed results in genotoxicity assays. Some analogues are mutagenic in bacterial reverse mutation assays (Ames test) and can induce sister chromatid exchange in mammalian cells[1]. Benzonitrile has also been shown to induce micronuclei in V79 cells[2]. However, other studies on nitrile fragrance ingredients found that while some were positive in in-vitro tests, they were negative in in-vivo micronucleus assays[3]. Without specific testing, the genotoxic potential of this compound remains unconfirmed.

Carcinogenicity

There is inadequate evidence for the carcinogenicity of most halogenated acetonitriles in experimental animals[1]. Long-term carcinogenicity bioassays for this compound have not been found.

Developmental and Reproductive Toxicity

Developmental toxicity has been observed for some halogenated acetonitriles, often in the presence of maternal toxicity[4][5]. These effects can include reduced fertility and increased early implantation failure[4]. The potential for this compound to cause developmental or reproductive effects is unknown.

Experimental Protocols (General)

In the absence of specific studies on this compound, the following are generalized experimental protocols for key toxicological endpoints, based on OECD guidelines. These are provided for informational purposes to guide potential future studies.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Methodology:

-

Animal Model: Typically, female rats of a standard laboratory strain are used.

-

Housing and Acclimation: Animals are housed in appropriate conditions with a 12-hour light/dark cycle and have access to standard diet and water ad libitum. They are acclimated for at least 5 days before the study.

-

Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available information. The substance is typically administered by gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down by a constant factor. This sequential process continues until the stopping criteria are met.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)

Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.

Methodology:

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures are used.

-

Exposure: Duplicate cell cultures are exposed to at least three analyzable concentrations of the test substance, both with and without a metabolic activation system (S9 mix).

-

Harvest and Slide Preparation: At a predetermined time after exposure, cells are treated with a metaphase-arresting agent, harvested, and slides are prepared.

-

Metaphase Analysis: Chromosomes are analyzed microscopically for structural aberrations.

-

Data Analysis: The number of cells with chromosomal aberrations at each concentration is compared to the negative control.

Signaling Pathways

No information regarding the specific signaling pathways affected by this compound has been identified. The toxicity of some nitriles is linked to the metabolic release of cyanide, which can inhibit cellular respiration. The metabolism of aromatic nitriles can involve ring-hydroxylation and modification of the nitrile group[6]. Fluorine substitution can significantly alter the metabolic profile of a compound[7][8][9].

Conclusion and Recommendations

The current publicly available data on the safety and toxicity of this compound is insufficient for a comprehensive risk assessment. Researchers and drug development professionals should treat this compound as potentially hazardous and handle it with appropriate personal protective equipment and engineering controls. It is strongly recommended that a battery of toxicological tests, including acute toxicity, genotoxicity, and developmental toxicity screens, be conducted to establish a definitive safety profile for this compound. Until such data is available, all work with this compound should proceed with a high degree of caution.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Haloacetonitriles vs. regulated haloacetic acids: are nitrogen-containing DBPs more toxic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-vitro metabolism of fluorinated diakylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-Chloro-2,6-difluorophenylacetonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3-Chloro-2,6-difluorophenylacetonitrile, a key intermediate in the preparation of complex organic molecules, particularly for the pharmaceutical industry. This document outlines its application in the synthesis of bioactive compounds and provides detailed experimental protocols for its key transformations.

Introduction

This compound is a versatile building block in organic synthesis. Its structure, featuring a reactive nitrile group and a substituted phenyl ring, allows for a variety of chemical modifications. The presence of the chlorine and fluorine atoms on the phenyl ring provides steric and electronic properties that are often sought after in the design of novel therapeutic agents. This document details its use in the synthesis of substituted amines and nitro compounds, which are valuable precursors for drug discovery.

Application 1: Reduction of the Nitrile Group to a Primary Amine

A significant application of this compound is its reduction to the corresponding primary amine, (3-chloro-2,6-difluorophenyl)methanamine. This transformation is a crucial step in the synthesis of various pharmaceutical compounds, including kallikrein inhibitors which have therapeutic potential in treating conditions like diabetic retinopathy and diabetic macular edema.[1] The resulting amine can be further elaborated, for instance, by amide bond formation, to generate complex molecular architectures.

Experimental Protocol: Reduction of this compound

This protocol describes a general method for the reduction of the nitrile to the primary amine, as outlined in patent literature.[1][2][3][4][5] The choice of reducing agent may vary depending on the desired scale and available laboratory equipment.

Materials:

-

This compound

-

Reducing agent (e.g., Lithium aluminum hydride (LAH), Sodium borohydride with a catalyst, Borane, or Catalytic Hydrogenation)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line or glovebox)

-

Standard work-up and purification equipment (e.g., separating funnel, rotary evaporator, chromatography columns)

Procedure (using Lithium Aluminum Hydride):

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of the nitrile to the LAH suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield (3-chloro-2,6-difluorophenyl)methanamine.

Quantitative Data:

| Reaction Transformation | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| Nitrile Reduction | Lithium Aluminum Hydride | THF | Reflux | 2-4 h | Not specified |

| Nitrile Reduction | Sodium Borohydride / NiCl₂ or CoCl₂ | Methanol | Room Temp | 1-3 h | Not specified |

| Nitrile Reduction | Catalytic Hydrogenation (Pd, Pt, or Raney Ni) | Ethanol/Methanol | Room Temp | 4-24 h | Not specified |

Note: Yields are highly dependent on the specific reaction conditions and scale. The patent literature does not specify exact yields for this particular substrate but describes the method as a standard procedure.

Caption: Workflow for the reduction of this compound.

Application 2: Electrophilic Nitration of the Aromatic Ring

This compound can undergo electrophilic aromatic substitution, such as nitration, to introduce a nitro group onto the phenyl ring. This reaction yields (3-chloro-2,6-difluoro-5-nitrophenyl)acetonitrile, a compound that can be further functionalized, for example, by reducing the nitro group to an amine, providing another point of modification for the synthesis of complex molecules.[6]

Experimental Protocol: Nitration of this compound

This protocol is based on a general procedure described in the patent literature for the nitration of the title compound.[6]

Materials:

-

This compound

-

Tetramethylammonium nitrate

-

Trifluoromethanesulfonic anhydride

-

Methylene chloride (DCM)

-

Standard work-up and purification equipment

Procedure:

-

Dissolve this compound (1.0 equivalent) in methylene chloride in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add tetramethylammonium nitrate (1.1 - 1.5 equivalents) to the solution.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 - 1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture into ice-water and stir for 15-30 minutes.

-

Separate the organic layer, and extract the aqueous layer with methylene chloride.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, (3-chloro-2,6-difluoro-5-nitrophenyl)acetonitrile, can be purified by column chromatography.

Quantitative Data:

| Reaction Transformation | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| Electrophilic Nitration | Tetramethylammonium nitrate, Trifluoromethanesulfonic anhydride | Methylene Chloride | 0 °C | 1-2 h | Not specified |

Note: The patent does not provide a specific yield for this reaction.

Caption: Logical pathway for the nitration of this compound.

References

- 1. US11084809B2 - N-((HET)arylmethyl)-heteroaryl-carboxamides compounds as kallikrein inhibitors - Google Patents [patents.google.com]

- 2. WO2016083820A1 - N-((het)arylmethyl)-heteroaryl-carboxamides compounds as plasma kallikrein inhibitors, - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP4039681A1 - N-((het)arylmethyl)-heteroaryl-carboxamid-verbindungen als plasma-kallikrein-inhibitoren - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols: 3-Chloro-2,6-difluorophenylacetonitrile as a Versatile Building Block for the Synthesis of Pharmaceutical Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-2,6-difluorophenylacetonitrile is a halogenated aromatic nitrile that serves as a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds with significant potential in pharmaceutical development. Its unique substitution pattern, featuring two fluorine atoms and one chlorine atom on the phenyl ring, along with a reactive nitrile group, allows for diverse chemical transformations. This makes it an attractive scaffold for the generation of novel drug candidates, particularly kinase inhibitors and channel modulators. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key pyrazole intermediate, which is a common core in many biologically active molecules.

Key Applications

The primary application of this compound in pharmaceutical synthesis is its conversion to substituted pyrazole derivatives. Pyrazoles are a well-established class of heterocyclic compounds known to exhibit a wide range of biological activities, including but not limited to:

-

Kinase Inhibition: Many pyrazole-containing molecules have been developed as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

-

Ion Channel Modulation: Substituted pyrazoles have been identified as modulators of ion channels, such as the Calcium Release-Activated Calcium (CRAC) channels, which play a vital role in immune cell activation.[1]

-

Enzyme Inhibition: The pyrazole scaffold is also found in inhibitors of other key enzymes, such as PRMT5 (Protein Arginine Methyltransferase 5), a target in cancer therapy.

The presence of the chloro and difluoro substituents on the phenyl ring of the resulting pyrazole can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and cell permeability.

Synthesis of a Key Pharmaceutical Intermediate: 3-(3-Chloro-2,6-difluorophenyl)-1H-pyrazol-5-amine

A pivotal intermediate that can be synthesized from this compound is 3-(3-Chloro-2,6-difluorophenyl)-1H-pyrazol-5-amine. This compound serves as a versatile precursor for the synthesis of a wide array of more complex pharmaceutical agents. The synthetic route involves a cyclization reaction with hydrazine.

Experimental Workflow

The overall workflow for the synthesis and purification of 3-(3-Chloro-2,6-difluorophenyl)-1H-pyrazol-5-amine is depicted below.

Detailed Experimental Protocol

Materials:

-

This compound (MW: 187.57 g/mol )

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (anhydrous)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-